N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound that features an indoline and indole moiety connected through a thioether linkage, with an additional benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of Indolin-1-yl-2-oxoethyl Intermediate: This step involves the reaction of indoline with an appropriate acylating agent to form the indolin-1-yl-2-oxoethyl intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Indole Coupling: The thioether intermediate is coupled with an indole derivative under suitable conditions to form the core structure.
Benzamide Addition: Finally, the benzamide group is introduced through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the indoline and benzamide moieties can be reduced to alcohols or amines.
Substitution: The indole and indoline rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Neuroprotection: Some derivatives of this compound have shown neuroprotective effects in models of ischemic stroke.
Antimicrobial Activity: It has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in disease pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-one share structural similarities.
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid are structurally related.
Uniqueness
N-(2-(3-((2-(indolin-1-yl)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is unique due to its combined indoline and indole moieties connected through a thioether linkage, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2S/c31-26(30-16-14-20-8-4-6-12-23(20)30)19-33-25-18-29(24-13-7-5-11-22(24)25)17-15-28-27(32)21-9-2-1-3-10-21/h1-13,18H,14-17,19H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCZKEYPHBDQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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